molecular formula C24H26N2O4 B193030 (R)-卡维地洛 CAS No. 95093-99-5

(R)-卡维地洛

货号 B193030
CAS 编号: 95093-99-5
分子量: 406.5 g/mol
InChI 键: OGHNVEJMJSYVRP-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Carvedilol (3-[2-(2-methoxy-1-methylethoxy)ethoxy]-2-methyl-1-napthol) is a synthetic, non-selective beta-adrenergic receptor blocker (β-blocker) developed by the Japanese pharmaceutical company, Torii Pharmaceuticals. It is used to treat hypertension, angina, congestive heart failure, and other cardiovascular diseases. It is a highly effective drug with a wide range of clinical applications and has been studied extensively in clinical trials.

科学研究应用

非β-阻滞特性和心律失常抑制

(R)-卡维地洛,与其混合物不同,表现出显著的抗心律失常特性,而不引起心动过缓或低血压。张等人(2015年)发现R-卡维地洛直接减少心脏利多内酯受体的开放持续时间,并抑制自发性Ca(2+)振荡,显示其作为预防性治疗Ca(2+)-触发的心律失常的潜力 (Zhang et al., 2015)

立体选择性药代动力学

斯托特等人(2010年)探讨了卡维地洛的立体选择性药代动力学特性,注意到与帕罗西汀联合给药时浓度-时间曲线下面积(AUC)发生显著变化,影响卡维地洛的R和S对映体。这项研究强调了在药物代谢和相互作用中考虑立体选择性的重要性 (Stout et al., 2010)

心血管影响

梅特拉等人(1994年)对特发性扩张型心肌病患者进行的一项研究表明,卡维地洛对心脏和中风容积指数有积极影响。这表明了它在改善某些心脏疾病的心脏功能方面的潜在益处 (Metra et al., 1994)

药理作用的差异

斯托什茨基等人(2001年)进行了一项研究,表明只有卡维地洛的(S)-对映体引起β-阻滞,而(R)-卡维地洛可能增加交感神经张力。这凸显了每个对映体的独特效应及其临床意义 (Stoschitzky et al., 2001)

细胞反应中的蛋白质组学分析

王等人(2010年)利用蛋白质组学分析研究了卡维地洛对血管平滑肌细胞的影响,揭示了不同的蛋白质表达水平。这项研究提供了关于卡维地洛对映体与细胞机制的分子相互作用的见解 (Wang et al., 2010)

药代动力学和药效学比较

亨德森等人(2006年)比较了卡维地洛的控释和即释制剂,证明了它们具有相同的药代动力学和药效学特性,表明其在高血压治疗的稳态条件下的有效性 (Henderson et al., 2006)

属性

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241748
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95093-99-5
Record name Carvedilol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Carvedilol
Reactant of Route 3
Reactant of Route 3
(R)-Carvedilol
Reactant of Route 4
Reactant of Route 4
(R)-Carvedilol
Reactant of Route 5
Reactant of Route 5
(R)-Carvedilol
Reactant of Route 6
Reactant of Route 6
(R)-Carvedilol

Q & A

Q1: What is the primary mechanism of action of (R)-carvedilol?

A1: (R)-Carvedilol primarily acts as an α1-adrenergic receptor antagonist. [] Unlike its S-enantiomer, it lacks significant β-blocking activity. [, ]

Q2: How does (R)-carvedilol's α1-adrenergic receptor antagonism translate into its physiological effects?

A2: By blocking α1-adrenergic receptors, (R)-carvedilol prevents norepinephrine from constricting blood vessels, leading to vasodilation. This vasodilation can help reduce blood pressure. []

Q3: Does (R)-carvedilol exhibit any other mechanisms of action besides α1-adrenergic receptor antagonism?

A3: Yes, research suggests (R)-carvedilol also directly interacts with and inhibits the cardiac ryanodine receptor (RyR2), a calcium channel in the heart. [] This inhibition plays a crucial role in its antiarrhythmic effects. []

Q4: What are the downstream effects of (R)-carvedilol's RyR2 inhibition?

A4: (R)-Carvedilol's inhibition of RyR2 helps suppress spontaneous calcium release from the sarcoplasmic reticulum within cardiomyocytes. [] This, in turn, helps prevent the development of calcium waves, a key factor in triggering arrhythmias. []

Q5: What is the molecular formula and weight of (R)-carvedilol?

A5: (R)-Carvedilol shares the same molecular formula and weight as its racemic counterpart, carvedilol: C24H26N2O4, with a molecular weight of 406.47 g/mol.

Q6: Is there any specific spectroscopic data available for (R)-carvedilol that differentiates it from the S-enantiomer?

A6: Spectroscopic techniques like circular dichroism or specific optical rotation measurements are required to distinguish between (R)- and (S)-carvedilol enantiomers. These techniques exploit the differences in how each enantiomer interacts with polarized light.

Q7: How does the stability of (R)-carvedilol compare to racemic carvedilol?

A7: While specific comparative data on stability is limited within the provided research, both (R)-carvedilol and racemic carvedilol are generally considered stable under standard storage conditions. Further research focusing on comparative stability under various environmental conditions (temperature, humidity, light) would be beneficial.

Q8: Does the pharmacokinetic profile of (R)-carvedilol differ from that of (S)-carvedilol?

A8: Yes, research demonstrates that carvedilol exhibits stereoselective pharmacokinetics. [, , , ] (R)-Carvedilol generally displays higher plasma concentrations compared to (S)-carvedilol following oral administration. [, , ] This difference is attributed to the preferential first-pass metabolism of the S-enantiomer. []

Q9: How does chronic kidney disease (CKD) affect the pharmacokinetics of (R)-carvedilol?

A9: Studies show that CKD can increase the area under the plasma concentration-time curve of (R)-carvedilol. [] This suggests a potential need for dose adjustments in patients with CKD to avoid excessive exposure. []

Q10: Does the presence of type 2 diabetes mellitus impact carvedilol enantiomer metabolism?

A10: Research suggests that patients with type 2 diabetes mellitus may exhibit altered metabolism of carvedilol metabolites, specifically O-desmethylcarvedilol (DMC) and hydroxyphenylcarvedilol (OHC). [] While carvedilol enantiomer pharmacokinetics remain relatively unaffected, the AUC values of DMC enantiomers tend to be lower, and those of OHC enantiomers are higher in these patients. []

Q11: What evidence supports the use of (R)-carvedilol in preventing skin carcinogenesis?

A11: Studies demonstrate that both (R)-carvedilol and racemic carvedilol effectively inhibit epidermal growth factor (EGF)-induced neoplastic transformation in mouse epidermal cells. [] Furthermore, in a chronic UV-induced skin carcinogenesis mouse model, topical treatment with (R)-carvedilol significantly delayed and reduced the development of skin squamous cell carcinoma. []

Q12: Can (R)-carvedilol mitigate nitrogen mustard-induced skin injury?

A12: Research indicates that (R)-carvedilol, similar to racemic carvedilol, demonstrates protective activity against nitrogen mustard-induced skin injuries in both in vitro and in vivo models. [] It attenuates epidermal thickening, reduces inflammatory responses, and suppresses the expression of pro-inflammatory genes. []

Q13: Is there any evidence suggesting (R)-carvedilol's potential as a therapeutic agent for Alzheimer's disease?

A13: Recent studies highlight the potential of (R)-carvedilol as a novel therapy for Alzheimer's disease. [] By limiting RyR2 open time, (R)-carvedilol has shown promise in preventing and reversing neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models. []

Q14: Does (R)-carvedilol affect heart rate or blood pressure in animal models?

A14: A key advantage of (R)-carvedilol is its ability to suppress arrhythmias without significantly affecting heart rate or blood pressure. [] This contrasts with racemic carvedilol, which can cause bradycardia and hypotension due to its β-blocking activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。